molecular formula C8H8ClNO3 B13671652 Ethyl 2-chloro-3-hydroxyisonicotinate

Ethyl 2-chloro-3-hydroxyisonicotinate

Cat. No.: B13671652
M. Wt: 201.61 g/mol
InChI Key: MVYQQFOSUKKJHW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxyisonicotinate is a substituted pyridine derivative featuring a chloro group at position 2, a hydroxy group at position 3, and an ethyl ester at position 4 of the isonicotinic acid backbone. Such derivatives are typically used as intermediates in pharmaceutical or agrochemical synthesis due to their reactivity and functional versatility.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3

InChI Key

MVYQQFOSUKKJHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-3-hydroxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The chloro and hydroxy groups on the pyridine ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: Chloro vs. Hydroxy vs. Nitro: The hydroxy group (polar, H-bond donor) contrasts with the nitro group (electron-withdrawing, reactive) in ethyl 2-chloro-3-nitroisonicotinate , which is prone to reduction or displacement. Fluorine vs. Methyl: Fluorine in ethyl 3-fluoro-2-methylisonicotinate stabilizes the aromatic ring via inductive effects, whereas methyl groups (e.g., in ) increase lipophilicity.

Biological and Synthetic Applications: Hydroxy-containing derivatives (e.g., inferred target compound and ) may exhibit enhanced solubility in polar solvents, useful in drug formulation. Nitro-substituted analogs () are likely intermediates in explosive or dye synthesis due to nitro group reactivity. Aminomethyl derivatives () serve as precursors for bioactive molecules, with the hydrochloride salt improving stability.

Ethyl 2-(aminomethyl)isonicotinate hydrochloride demonstrates how functionalization at position 2 (aminomethyl) can introduce basicity, enabling salt formation.

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